molecular formula C21H27N5O2S B10973327 6-Methyl-2-({[4-(pyridin-2-yl)piperazin-1-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

6-Methyl-2-({[4-(pyridin-2-yl)piperazin-1-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B10973327
M. Wt: 413.5 g/mol
InChI Key: WKYOVAHLGDJYAJ-UHFFFAOYSA-N
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Description

6-METHYL-2-({2-[4-(2-PYRIDYL)PIPERAZINO]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a benzothiophene core, a piperazine ring, and a pyridine moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-METHYL-2-({2-[4-(2-PYRIDYL)PIPERAZINO]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multi-step organic reactionsCommon reagents used in these reactions include organoboron compounds, palladium catalysts, and amide coupling agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

6-METHYL-2-({2-[4-(2-PYRIDYL)PIPERAZINO]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

6-METHYL-2-({2-[4-(2-PYRIDYL)PIPERAZINO]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-METHYL-2-({2-[4-(2-PYRIDYL)PIPERAZINO]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiophene derivatives and piperazine-containing molecules. Examples include:

Uniqueness

6-METHYL-2-({2-[4-(2-PYRIDYL)PIPERAZINO]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential for diverse biological activities. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C21H27N5O2S

Molecular Weight

413.5 g/mol

IUPAC Name

6-methyl-2-[[2-(4-pyridin-2-ylpiperazin-1-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C21H27N5O2S/c1-14-5-6-15-16(12-14)29-21(19(15)20(22)28)24-18(27)13-25-8-10-26(11-9-25)17-4-2-3-7-23-17/h2-4,7,14H,5-6,8-13H2,1H3,(H2,22,28)(H,24,27)

InChI Key

WKYOVAHLGDJYAJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CN3CCN(CC3)C4=CC=CC=N4

Origin of Product

United States

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